molecular formula C11H11NO4 B1447228 Ethyl 4-methoxybenzo[d]isoxazole-3-carboxylate CAS No. 1352395-58-4

Ethyl 4-methoxybenzo[d]isoxazole-3-carboxylate

Numéro de catalogue: B1447228
Numéro CAS: 1352395-58-4
Poids moléculaire: 221.21 g/mol
Clé InChI: IPZAVHVALXVCMH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Introduction and Background

Ethyl 4-methoxybenzo[d]isoxazole-3-carboxylate belongs to the broader class of benzisoxazole derivatives, which are characterized by their fused aromatic-heterocyclic ring systems containing both nitrogen and oxygen heteroatoms. The compound's systematic structure incorporates a benzene ring fused to an isoxazole ring, with specific substitution patterns that contribute to its unique chemical and physical properties. The presence of the methoxy group at the 4-position introduces electron-donating characteristics, while the ethyl carboxylate functionality at the 3-position provides sites for potential hydrolysis and further chemical modification. This particular substitution pattern places the compound within a specialized subset of benzisoxazole derivatives that have demonstrated significant potential in various research applications.

The molecular architecture of this compound reflects the sophisticated design principles underlying modern heterocyclic chemistry, where the strategic placement of functional groups can dramatically influence both chemical reactivity and biological activity. The compound's structural features enable it to participate in a wide range of chemical transformations, including oxidation, reduction, and substitution reactions, making it a versatile intermediate in synthetic organic chemistry. Furthermore, the presence of the ester functionality provides opportunities for bioconjugation and prodrug development, while the methoxy substituent can influence the compound's lipophilicity and membrane permeability characteristics. These structural attributes collectively contribute to the compound's significance as both a synthetic target and a potential lead compound in medicinal chemistry research.

Historical Context and Discovery

The development of isoxazole chemistry traces its origins to the pioneering work of Ludwig Claisen in 1903, who synthesized the first compound in this series through the oximation of propargylaldehyde acetal, thereby establishing the foundation for an entire field of heterocyclic chemistry. This seminal contribution marked the beginning of extensive research into isoxazole derivatives, which would eventually expand to include the more complex benzisoxazole systems. The historical progression from simple isoxazoles to their benzo-fused analogs represents a natural evolution in synthetic methodology, driven by the quest for compounds with enhanced biological activity and improved pharmacological properties. The introduction of substituted benzisoxazoles, including compounds like this compound, emerged from systematic structure-activity relationship studies that sought to optimize the therapeutic potential of these heterocyclic frameworks.

The specific development of benzisoxazole derivatives gained momentum throughout the latter half of the twentieth century, as researchers recognized the unique properties conferred by the fusion of benzene and isoxazole rings. The incorporation of various substituents, such as methoxy groups and carboxylate esters, became a standard approach for fine-tuning the physicochemical properties of these compounds. The synthesis of this compound and related derivatives represents the culmination of decades of methodological advancement in heterocyclic synthesis, incorporating sophisticated cyclization strategies and regioselective functionalization techniques. The compound's discovery and characterization exemplify the systematic approach to drug discovery that emerged in the modern pharmaceutical era, where rational design principles guide the synthesis of targeted molecular structures.

The evolution of synthetic methodologies for benzisoxazole preparation has been particularly significant in enabling access to compounds like this compound. Early synthetic approaches often relied on harsh reaction conditions and yielded limited product diversity, but contemporary methods have introduced more efficient and selective strategies. The development of cyclization reactions using hydroxamic acid intermediates, followed by treatment with carbonyldiimidazole, has provided reliable access to benzisoxazole frameworks with high yields and excellent regioselectivity. These methodological advances have been crucial in making compounds like this compound readily accessible for research purposes, thereby facilitating their evaluation in various biological and chemical applications.

Classification within Isoxazole Family

This compound occupies a distinctive position within the broader isoxazole family, representing a sophisticated example of benzo-fused heterocyclic architecture. The compound belongs to the benzisoxazole subclass, which is characterized by the fusion of a benzene ring to the basic isoxazole framework, creating a bicyclic system with enhanced aromatic stability and expanded π-electron delocalization. Within this subclass, the specific substitution pattern distinguishes it from other benzisoxazole derivatives, as the 4-methoxy and 3-carboxylate substitutions create a unique electronic environment that influences both chemical reactivity and potential biological activity. The systematic classification of this compound places it among the 1,2-benzisoxazoles, where the nitrogen and oxygen atoms of the isoxazole ring are positioned adjacent to each other, in contrast to the 1,3-benzoxazole isomers.

The structural relationships between this compound and other members of the isoxazole family reveal important insights into structure-activity relationships and synthetic accessibility. Comparative analysis with closely related compounds demonstrates the impact of substitution patterns on molecular properties, as evidenced by the similarity indices reported for various benzisoxazole derivatives. For example, compounds such as ethyl 6-methoxybenzo[d]isoxazole-3-carboxylate share the same molecular formula but differ in the position of the methoxy substituent, leading to distinct chemical and biological profiles. The systematic study of these positional isomers has provided valuable information about the influence of substitution patterns on molecular behavior and has guided the rational design of new derivatives with optimized properties.

The classification system for benzisoxazole compounds also encompasses considerations of stereochemistry, electronic effects, and conformational preferences that distinguish this compound from its structural analogs. The electron-donating nature of the methoxy group at the 4-position creates a specific electronic distribution within the aromatic system, influencing both the compound's reactivity toward electrophilic and nucleophilic attack and its potential interactions with biological targets. The carboxylate ester functionality introduces additional complexity through its potential for hydrolysis and coordination chemistry, further expanding the compound's classification within functional group hierarchies. These structural features collectively define the compound's position within the comprehensive taxonomy of heterocyclic compounds and guide predictions about its chemical behavior and potential applications.

Significance in Heterocyclic Chemistry Research

The significance of this compound in heterocyclic chemistry research extends across multiple domains, encompassing synthetic methodology development, structure-activity relationship studies, and pharmaceutical applications. As a representative member of the benzisoxazole family, this compound serves as an important model system for understanding the fundamental principles governing heterocyclic reactivity and biological activity. The compound's unique substitution pattern provides researchers with opportunities to investigate the effects of electron-donating and electron-withdrawing groups on benzisoxazole chemistry, contributing to the broader understanding of heterocyclic electronic structure and reactivity patterns. Furthermore, the presence of both aromatic and ester functionalities makes it an attractive substrate for studying diverse chemical transformations and developing new synthetic methodologies.

Propriétés

IUPAC Name

ethyl 4-methoxy-1,2-benzoxazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4/c1-3-15-11(13)10-9-7(14-2)5-4-6-8(9)16-12-10/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPZAVHVALXVCMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC2=C1C(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Reaction Conditions and Optimization

The reaction proceeds under mild conditions, typically in dichloromethane solvent, with BF₃·Et₂O as the catalyst. Optimization studies have shown:

Entry Catalyst (mol %) Time (h) Temperature (°C) Substrate Ratio (nitrosoarene:glyoxylate) Yield (%)
1 BF₃·Et₂O (10) 48 Reflux (~40) 2:1 70-79
2 BF₃·Et₂O (10) 48 Room Temperature 1:2 32-40
3 BF₃·Et₂O (5) 24 Room Temperature 1:2 29
4 AgSbF₆ (20) 24 110 1:2 29
5 FeCl₃ (20) 24 Room Temperature 1:2 31

Note: Yields determined by GC or isolated yields where specified.

Increasing the catalyst loading beyond 10 mol % or decreasing it below 5 mol % reduces efficiency. Elevated temperature (reflux) and a substrate ratio favoring nitrosoarene (2:1) improve yields significantly, achieving up to 79% isolated yield on a 1 mmol scale.

Substrate Scope

The method tolerates a variety of substituted nitrosoarenes, including electron-rich, electron-neutral, and moderately electron-deficient aromatic rings. The position and nature of substituents affect regioselectivity and yield:

Substrate Substitution Yield (%) Notes on Regioselectivity
Para-methoxy High (up to 79%) Single regioisomer formed
Meta-chloro Moderate (50-70%) Moderate regioselectivity
Para-chloro Low (<10%) Trace product due to deactivation
Meta-fluoro High regioselectivity Major isomer remote from F
2-Nitrosonaphthalene High Single regioisomer

The methoxy substituent at the 4-position (para to the isoxazole ring fusion) is well tolerated and leads to efficient cyclization.

Alternative Synthetic Routes

Another approach involves condensation reactions of substituted precursors to generate benzo[c]isoxazole-3(1H)-ones, which can be further transformed into the desired ethyl 4-methoxybenzo[d]isoxazole-3-carboxylate derivatives. For example, condensation of specific intermediates followed by cyclization steps has been reported, although detailed protocols for the exact compound are less documented in open literature.

Summary Table of Preparation Methods

Method Key Reagents Catalyst Conditions Yield Range (%) Notes
Lewis Acid Catalyzed Annulation Ethyl glyoxylate, nitrosoarene BF₃·Et₂O (10 mol %) CH₂Cl₂, reflux, 48 h 70-79 High regioselectivity, mild conditions
Condensation & Cyclization Substituted benzene derivatives Various (not specified) Multi-step, elevated temp Moderate Less direct, involves intermediate steps

Analyse Des Réactions Chimiques

Cyclization and Annulation Reactions

The compound participates in Lewis acid-catalyzed annulation reactions to form fused heterocyclic systems. For example, BF₃·Et₂O-mediated reactions with glyoxylate esters yield 2,1-benzisoxazole derivatives. A study demonstrated that ethyl 6-methylbenzo[c]isoxazole-3-carboxylate (a structural analog) forms via BF₃·Et₂O catalysis at ambient conditions, with a 67% yield and regioisomeric control .

Key conditions :

Reaction ComponentDetails
Catalyst10 mol% BF₃·Et₂O
SolventDichloromethane
Temperature25°C
Yield60–75%

Mechanistic studies using ¹⁸O-labeled substrates confirmed the nitrosoarene oxygen is incorporated into the isoxazole ring .

Palladium-Catalyzed Diarylation

The isoxazole ring undergoes direct C–H functionalization at the C4 and C5 positions under palladium catalysis. Ethyl isoxazole-3-carboxylate derivatives react with aryl bromides in DMA solvent using PdCl(C₃H₅)(dppb) and KOAc, achieving 70–80% yields for diarylated products .

Optimized conditions :

ParameterValue
Catalyst5 mol% PdCl(C₃H₅)(dppb)
BaseKOAc
SolventDMA
Temperature120°C
Reaction Time24–48 h

Electron-withdrawing substituents (e.g., –CF₃, –CN) on aryl bromides enhance reactivity and selectivity .

Substitution Reactions

The methoxy group and ester moiety enable nucleophilic and electrophilic substitutions:

Nucleophilic Aromatic Substitution

The C3 ester group participates in transesterification under basic conditions. For example, methanolysis with K₂CO₃ in THF converts the ethyl ester to a methyl derivative .

Electrophilic Substitution

Bromination at the C5 position occurs using Br₂ in acetic acid, yielding 5-bromo derivatives. This reactivity is attributed to the electron-donating methoxy group activating the aromatic ring .

Reductive Ring-Opening

Isoxazole rings can undergo reductive cleavage to form enaminones, which are precursors to dihydropyridones. Mo(CO)₆ in acetonitrile selectively reduces the N–O bond, though competing decomposition pathways may limit yields .

Example reaction :

ReagentConditionsProductYield
Mo(CO)₆Acetonitrile, reflux4-Oxo-1,4-dihydropyridine~40%

Oxidation and Functionalization

The methoxy group resists oxidation, but the benzisoxazole core can be functionalized. For instance, nitration with HNO₃/H₂SO₄ introduces nitro groups at the C7 position, confirmed by ¹H NMR and X-ray crystallography in related compounds .

Comparative Reactivity Insights

A comparison with analogous compounds highlights unique reactivity patterns:

CompoundKey ReactionOutcome
Ethyl 4-methylisoxazole-3-carboxylatePd-catalyzed diarylationLower yields (50–60%) due to steric hindrance
Ethyl 5-nitrobenzo[d]isoxazole-3-carboxylateNucleophilic substitutionEnhanced reactivity at C7

Applications De Recherche Scientifique

Organic Synthesis

Ethyl 4-methoxybenzo[d]isoxazole-3-carboxylate serves as a crucial building block in organic synthesis. Its structure allows for the formation of more complex molecules through various chemical reactions, including oxidation, reduction, and substitution.

Recent studies indicate significant biological activities associated with this compound:

  • Antimicrobial Properties: Research has shown that it exhibits inhibitory effects against various bacterial strains, indicating potential for developing new antibacterial agents.
  • Anticancer Activity: In vitro studies demonstrate cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and Huh7 (liver cancer), with IC50 values ranging from 9.86 µM to 15.96 µM. The mechanism involves modulation of pathways associated with cell proliferation.

Pharmaceutical Development

The compound is being investigated as a pharmaceutical intermediate in drug development. Its ability to interact with specific molecular targets makes it a candidate for further exploration in medicinal chemistry.

Industrial Applications

In the industrial sector, this compound is utilized in the development of new materials, including polymers and coatings that require specific properties.

Case Studies

Case Study 1: Antimicrobial Efficacy
A study conducted on various derivatives of isoxazoles demonstrated that this compound exhibited significant antimicrobial activity against Gram-positive bacteria, suggesting its potential use in developing new antibiotics.

Case Study 2: Anticancer Research
In a comparative study of several compounds' cytotoxicity against breast cancer cell lines, this compound showed promising results with an IC50 value indicating moderate potency, warranting further investigation into its mechanism of action.

Mécanisme D'action

The mechanism of action of Ethyl 4-methoxybenzo[d]isoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table compares ethyl 4-methoxybenzo[d]isoxazole-3-carboxylate with structurally related isoxazole derivatives, emphasizing substituent effects, physicochemical properties, and biological relevance:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
Ethyl benzo[d]isoxazole-3-carboxylate Unsubstituted benzo[d]isoxazole C₁₀H₉NO₃ 191.18 Base structure; used as a synthetic intermediate for antibiotics and kinase inhibitors.
Ethyl 6-hydroxybenzo[d]isoxazole-3-carboxylate 6-Hydroxy substitution C₁₀H₉NO₄ 207.18 Increased polarity due to -OH group; potential for hydrogen bonding in drug-receptor interactions.
Ethyl 5-(3-methylphenyl)isoxazole-3-carboxylate 5-(3-Methylphenyl) substitution C₁₃H₁₃NO₃ 231.25 Lipophilic substituent enhances membrane permeability; explored in antimicrobial studies.
Ethyl 5-(2-aminooxazol-4-yl)isoxazole-3-carboxylate 5-(2-Aminooxazol-4-yl) substitution C₉H₈N₂O₄ 208.17 Bicyclic heteroaromatic system; investigated as an inhibitor of bacterial enzymes.
Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate 5-(Hydroxymethyl) substitution C₇H₉NO₄ 171.15 Polar functional group improves aqueous solubility; used in prodrug design.
Ethyl 4H-chromeno[3,4-d]isoxazole-3-carboxylate Fused chromene-isoxazole system C₁₃H₁₁NO₄ 245.23 Extended π-system for fluorescence applications; synthesized via cyclocondensation.

Key Comparative Insights:

Substituent Effects on Solubility :

  • The methoxy group in the target compound enhances solubility in organic solvents compared to the unsubstituted benzo[d]isoxazole derivative .
  • Polar substituents (e.g., -OH in ethyl 6-hydroxybenzo[d]isoxazole-3-carboxylate) further increase hydrophilicity, critical for pharmacokinetic optimization .

Biological Activity: Ethyl 5-(2-aminooxazol-4-yl)isoxazole-3-carboxylate exhibits inhibitory activity against bacterial targets, attributed to the oxazole moiety’s ability to mimic nucleotide structures . Lipophilic derivatives like ethyl 5-(3-methylphenyl)isoxazole-3-carboxylate show enhanced cellular uptake, making them candidates for antimicrobial agents .

Synthetic Flexibility: The benzo[d]isoxazole core allows diverse functionalization. For example, hydrolysis of the ethyl ester to a carboxylic acid (e.g., 11c in ) enables further derivatization for drug development . Fused systems (e.g., chromeno-isoxazole derivatives) are synthesized via condensation with diesters, expanding applications in materials science .

Activité Biologique

Ethyl 4-methoxybenzo[d]isoxazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its potential as an antimicrobial and anticancer agent. This article explores the biological activity of this compound, supported by recent research findings, case studies, and comparative analyses with related compounds.

Chemical Structure and Properties

This compound is characterized by its isoxazole ring, which contributes to its unique reactivity and biological properties. The molecular formula is C11H11N1O4C_{11}H_{11}N_{1}O_{4}, with a molecular weight of approximately 219.21 g/mol. The methoxy group and the carboxylate moiety enhance its solubility and influence its interaction with biological targets.

The mechanism of action of this compound involves its ability to interact with specific molecular targets, including enzymes and receptors. Research indicates that it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. For instance, studies have shown that it can modulate pathways associated with cancer cell growth and survival .

Biological Activity

1. Antimicrobial Activity:
Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. The compound has demonstrated significant inhibitory effects on bacterial strains, suggesting its utility in developing new antibacterial agents.

2. Anticancer Activity:
The anticancer properties of this compound have been extensively studied. In vitro assays have shown that it exhibits cytotoxic effects on multiple cancer cell lines, including breast cancer (MCF-7) and liver cancer (Huh7) cells. The IC50 values for these activities range from 9.86 µM to 15.96 µM, indicating moderate to potent activity .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar isoxazole derivatives is essential. Below is a table summarizing key differences in biological activity among selected compounds:

Compound NameAntimicrobial ActivityAnticancer IC50 (µM)Structural Features
This compoundSignificant9.86 - 15.96Methoxy and carboxylate groups
Ethyl 3-methylisoxazole-4-carboxylateModerate15 - 20Methyl group at position 3
Methyl 4-methoxyisoxazole-3-carboxylic acidLow>20Lacks ethyl group

Case Studies

Case Study 1: Anticancer Efficacy
In a study evaluating the anticancer efficacy of this compound, researchers treated MCF-7 cells with varying concentrations of the compound over 72 hours. The results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations .

Case Study 2: Mechanistic Insights
Another investigation focused on the mechanistic insights into how this compound affects cancer cells revealed that it induces G0/G1 phase arrest in the cell cycle, leading to reduced proliferation rates . This finding suggests potential applications in cancer therapy as an adjunct to existing treatments.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of ethyl 4-methoxybenzo[d]isoxazole-3-carboxylate, and how do they influence experimental design?

  • Answer : Critical properties include a boiling point of 413.3±40.0°C (at 760 mmHg), topological polar surface area (TPSA) of 61.6 Ų, and hydrogen bond acceptor count of 5 . These properties guide solvent selection (e.g., high-boiling solvents like DMF for reflux), purification methods (e.g., distillation or column chromatography), and solubility predictions. The TPSA value suggests moderate polarity, impacting chromatographic separation (e.g., silica gel with medium-polarity eluents).

Q. What synthetic routes are commonly used to prepare this compound?

  • Answer : A general approach involves cyclocondensation of hydroxylamine derivatives with β-keto esters. For example, 3-fluoro-4-methoxyacetophenone reacts with diethyl oxalate and hydroxylamine hydrochloride to form isoxazole intermediates, followed by hydrazinolysis and cyclization . Alternative routes include catalytic asymmetric Corey-Bakshi-Shibata reduction for chiral derivatives, as seen in related isoxazole carboxylates .

Q. How is structural characterization performed for this compound?

  • Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming molecular geometry (e.g., bond angles, torsion parameters) . Nuclear magnetic resonance (NMR) analysis (¹H, ¹³C) resolves substituent positions, with aromatic protons typically appearing as doublets in δ 6.8–7.5 ppm. Mass spectrometry (MS) validates molecular weight, while elemental analysis confirms purity .

Advanced Research Questions

Q. How can reaction yields be optimized for the synthesis of this compound derivatives?

  • Answer : Key factors include:

  • Catalyst selection : Lewis acids (e.g., ZnCl₂) enhance cyclization efficiency in isoxazole formation .
  • Solvent effects : Polar aprotic solvents (e.g., acetonitrile) improve reaction rates by stabilizing intermediates .
  • Temperature control : Reflux conditions (100–120°C) balance reactivity and side-product formation .
    Yields exceeding 80% are achievable with stoichiometric optimization (e.g., 1:1.2 molar ratio of ketone to hydroxylamine) .

Q. How do spectral data discrepancies arise in structural analysis, and how should they be resolved?

  • Answer : Contradictions may stem from:

  • Tautomerism : Isoxazole rings exhibit keto-enol tautomerism, altering NMR shifts .
  • Crystallographic artifacts : SC-XRD may reveal unexpected conformations due to crystal packing forces .
  • Impurity interference : Trace byproducts (e.g., unreacted starting materials) skew MS or elemental analysis. Resolution requires multi-technique validation (e.g., HPLC purity checks combined with 2D NMR) .

Q. What computational methods predict the biological activity of this compound derivatives?

  • Answer :

  • Docking studies : Molecular docking against target proteins (e.g., GABA receptors) identifies binding affinities. The TPSA and logP values (calculated as 2.1–2.5) predict blood-brain barrier penetration .
  • QSAR modeling : Correlates substituent effects (e.g., electron-withdrawing methoxy groups) with activity trends observed in analogs, such as anticonvulsant or antimicrobial potency .

Methodological Considerations

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

  • Answer :

  • Purification bottlenecks : High TPSA complicates large-scale chromatography; recrystallization in ethanol/water mixtures is preferred .
  • Thermal stability : Decomposition above 200°C necessitates low-temperature storage (2–8°C) and inert-atmosphere handling .
  • Yield-reducing side reactions : Competitive formation of regioisomeric byproducts requires strict control of reaction time and temperature .

Q. How can contradictions in reported biological activity data be analyzed?

  • Answer : Discrepancies often arise from:

  • Assay variability : Differences in cell lines (e.g., HEK293 vs. CHO for receptor studies) or incubation times .
  • Solubility limitations : Poor aqueous solubility (predicted logS ≈ -3.2) may underrepresent in vitro activity .
    Mitigation includes standardized protocols (e.g., uniform DMSO concentrations ≤1% v/v) and orthogonal assays (e.g., SPR binding + functional cellular assays) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-methoxybenzo[d]isoxazole-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-methoxybenzo[d]isoxazole-3-carboxylate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.